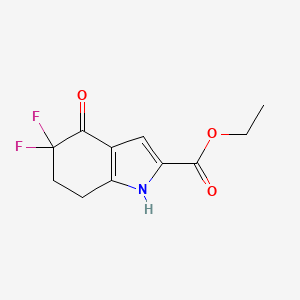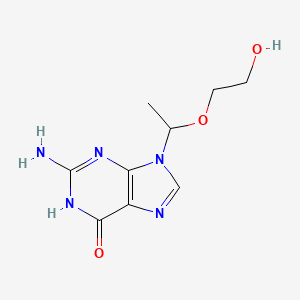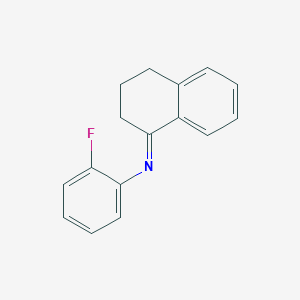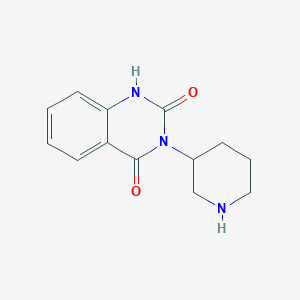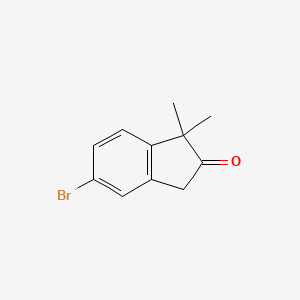
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two methyl groups on the indene structure makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one typically involves the bromination of 1,1-dimethyl-1H-indene-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming a ketone or carboxylic acid derivative.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom, yielding 1,1-dimethyl-1H-indene-2(3H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Bromo-1,1-dimethyl-1H-indene-2,3-dione.
Reduction: 1,1-Dimethyl-1H-indene-2(3H)-one.
Substitution: 5-Methoxy-1,1-dimethyl-1H-inden-2(3H)-one (if methoxide is used).
Scientific Research Applications
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine atom could play a role in binding interactions, while the indene structure might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,1-dimethyl-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and applications.
5-Iodo-1,1-dimethyl-1H-inden-2(3H)-one: Contains an iodine atom, which could make it more reactive in certain types of chemical reactions.
Uniqueness
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of the indene structure with the bromine and methyl groups makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
6-bromo-3,3-dimethyl-1H-inden-2-one |
InChI |
InChI=1S/C11H11BrO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3 |
InChI Key |
HBGZZVONKNBHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
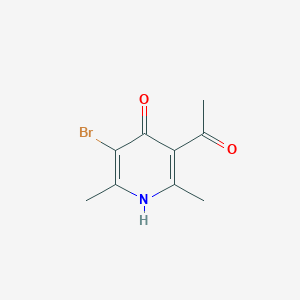
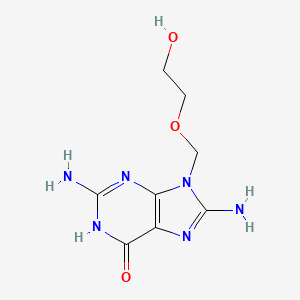
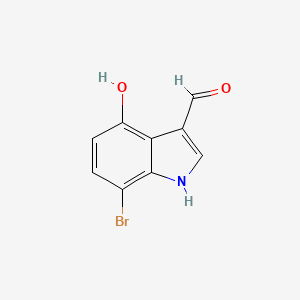
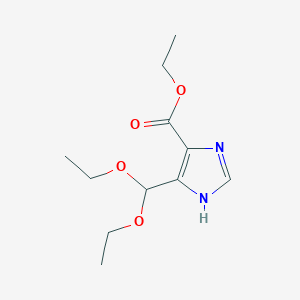

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)

![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
